molecular formula C17H21ClN2O2S2 B2396401 2-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 953205-04-4

2-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2396401
CAS No.: 953205-04-4
M. Wt: 384.94
InChI Key: UQAQURJLQQBUAE-UHFFFAOYSA-N
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Description

2-Chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative of significant interest in medicinal chemistry and neuroscience research. This compound is specifically designed for scientific investigation and is For Research Use Only; it is not intended for diagnostic or therapeutic applications in humans or animals. This molecule incorporates a piperidine scaffold, a privileged structure in pharmaceutical development that is present in more than twenty classes of approved drugs . The core structure is functionalized with a 2-chlorobenzenesulfonamide group and a thiophen-2-ylmethyl moiety, creating a complex molecular architecture valuable for structure-activity relationship studies. From a research perspective, this compound belongs to a class of benzenesulfonamide compounds that have demonstrated potential as voltage-gated sodium channel inhibitors in preclinical studies . Related benzenesulfonamide derivatives have shown promise in investigating mechanisms for managing neurological conditions, including epilepsy and convulsive disorders . Researchers are exploring these compounds for their ability to modulate ion channel function, which is crucial for understanding neuronal excitability and signaling pathways. The molecular formula of this compound is C17H21ClN2O2S2, with a molecular weight of approximately 384.94 g/mol . Its chemical structure features the benzenesulfonamide pharmacophore, which has been extensively investigated across multiple therapeutic areas, including in compounds studied for their anti-tumor properties through induction of ferroptosis in cancer cells , and as inhibitors of oxidative phosphorylation (OXPHOS) for metabolic research . Researchers utilize this compound primarily in neuroscience and pharmacology applications, particularly for studying ion channel modulation and developing novel therapeutic strategies for neurological disorders. Its unique structural features, combining the sulfonamide functionality with the piperidine-thiophene framework, make it a valuable chemical probe for investigating neuropharmacological mechanisms and optimizing lead compounds in drug discovery pipelines.

Properties

IUPAC Name

2-chloro-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O2S2/c18-16-5-1-2-6-17(16)24(21,22)19-12-14-7-9-20(10-8-14)13-15-4-3-11-23-15/h1-6,11,14,19H,7-10,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAQURJLQQBUAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate, which involves the reaction of piperidine with thiophene-2-carbaldehyde under suitable conditions.

    Chlorination: The intermediate is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.

    Sulfonamide Formation: The final step involves the reaction of the chlorinated intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its activity against certain biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers study its interactions with various biological systems to understand its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 2-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Key Observations :

  • Piperidine Substituents: The target’s thiophen-2-ylmethyl group contrasts with oxygen-containing groups (e.g., dihydrobenzofuran in or trifluoroethoxy-phenoxy in ). Thiophene’s sulfur atom may enhance lipophilicity and alter binding kinetics compared to ether-linked analogs .
  • Sulfonamide Substituents: The 2-chloro group on the benzene ring in the target differs from meta-chloro (Compound 15), dihalogenated (Compound 16), or para-fluoro (Compound 8) variants.
  • Synthesis Yields : Yields for analogs range from 67% (Compound 16) to 87% (Compound 8). Steric hindrance from bulkier substituents (e.g., trifluoroethoxy in Compound 10) may reduce yields slightly compared to simpler groups .

Pharmacological and Physicochemical Properties

Physicochemical Properties
  • Lipophilicity : Thiophene’s hydrophobicity (clogP ~2.5 estimated) may exceed that of dihydrobenzofuran (clogP ~1.8) or trifluoroethoxy (clogP ~2.0) groups, influencing membrane permeability .
  • Solubility : Sulfonamide acidity (pKa ~9–10) varies with substituents; electron-withdrawing groups (e.g., F, Cl) lower pKa, enhancing water solubility at physiological pH .

Characterization Methods

All analogs were validated via:

  • 1H/13C NMR : Confirmed piperidine and sulfonamide connectivity .
  • UPLC/MS : Purity ≥95% for most compounds .
  • Melting Points : Ranged from 132°C to 230°C for crystalline derivatives (), though the target’s physical state (solid/oil) is unspecified .

Biological Activity

2-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound notable for its potential biological activities. This compound features a unique structural arrangement that includes a benzamide moiety, a piperidine ring, and a thiophene group, which contribute to its diverse pharmacological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Compounds with similar structures have been shown to inhibit the growth of various bacterial strains, suggesting that this compound may have potential as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may interact with specific cellular pathways involved in cancer progression, potentially acting as an inhibitor of tumor growth. The benzothiazole derivatives related to this compound have demonstrated various anticancer activities, indicating a promising avenue for further research.

The exact mechanism of action of this compound remains under investigation. However, preliminary studies suggest it may inhibit specific enzymes related to disease pathways, which could contribute to its therapeutic effects. The structural features allow for interactions with multiple biological targets through hydrogen bonding and hydrophobic interactions .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
PiperineContains piperidine ringAnti-inflammatory, analgesic effects
Thiophene-2-carboxylic acidContains thiophene moietyExhibits stability and electronic properties
N-MethylbenzamideContains benzamide groupUsed in various pharmaceutical applications

This table highlights the uniqueness of this compound in combining distinct functional groups that enable it to interact with multiple molecular targets.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. For instance:

  • Synthesis Pathway: The synthesis typically involves multi-step organic reactions, starting from commercially available precursors. Key steps include the formation of the piperidine intermediate, chlorination, and sulfonamide formation.
  • In Vitro Studies: In vitro assays have demonstrated the compound's ability to inhibit specific cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
  • Toxicity Assessments: Preliminary toxicity studies indicate that the compound exhibits minimal adverse effects on biochemical and hematological parameters in animal models, supporting its safety profile.

Q & A

Q. What are the critical steps in synthesizing 2-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, including:

  • Sulfonamide formation : Reacting a benzenesulfonyl chloride derivative with a piperidine-thiophene-containing amine precursor under basic conditions.
  • Substitution reactions : Introducing the chloro substituent via halogenation agents (e.g., Cl₂ or SOCl₂) in aprotic solvents like dichloromethane.
  • Purification : Recrystallization or column chromatography to isolate the final product. Optimization of reaction conditions (temperature, solvent choice, and catalyst use) is critical to minimize by-products and maximize yield. For example, dimethylformamide (DMF) is often used as a solvent for its high polarity and stability under reflux conditions .

Q. Which analytical techniques are most effective for characterizing this compound’s structure?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm connectivity of the piperidine, thiophene, and sulfonamide groups (¹H and ¹³C NMR).
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
  • X-ray Crystallography : Resolves three-dimensional conformation and bond angles, as demonstrated in studies of analogous sulfonamide derivatives .
  • Infrared (IR) Spectroscopy : Identifies functional groups like sulfonamide S=O stretches (~1350 cm⁻¹) .

Q. What purification methods are suitable for isolating this sulfonamide derivative?

  • Recrystallization : Effective for removing unreacted starting materials using solvents like ethanol or ethyl acetate.
  • Column Chromatography : Silica gel columns with gradient elution (e.g., hexane/ethyl acetate) separate closely related by-products.
  • HPLC : For high-purity isolation, particularly when stereochemical purity is critical .

Advanced Research Questions

Q. How can researchers resolve conflicting data regarding the biological activity of structurally similar sulfonamide derivatives?

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., chloro vs. methoxy groups) to assess impact on activity.
  • In Silico Modeling : Molecular docking and density functional theory (DFT) calculations predict binding affinities to targets like enzymes or receptors.
  • Dose-Response Assays : Quantify activity discrepancies using standardized in vitro models (e.g., IC₅₀ comparisons) .

Q. What strategies are recommended for optimizing the yield of the final product in multi-step synthesis?

  • Stepwise Monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress and identify incomplete steps.
  • Temperature Control : Maintain inert atmospheres (N₂/Ar) during sensitive steps (e.g., amine-sulfonyl chloride coupling).
  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling reactions involving thiophene or piperidine moieties .

Q. What methodological approaches are used to determine the interaction mechanisms between this compound and biological targets?

  • Molecular Docking : Predict binding modes to proteins (e.g., carbonic anhydrase or kinase enzymes) using software like AutoDock.
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (association/dissociation rates).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of target interactions .

Q. How does the electronic environment of the thiophene ring influence the compound’s reactivity in further functionalization reactions?

  • Electrophilic Substitution : The electron-rich thiophene ring directs electrophiles to the 5-position, enabling regioselective modifications (e.g., bromination).
  • Spectroscopic Analysis : UV-Vis and cyclic voltammetry assess electronic effects on π-π* transitions and redox potentials.
  • DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict reactivity patterns .

Q. What are the key challenges in elucidating the three-dimensional conformation of this compound, and how can they be addressed?

  • Crystallization Difficulties : The flexible piperidine-thiophene linkage may hinder crystal formation. Use co-crystallization agents or high-throughput screening.
  • Dynamic Behavior : Solution-phase conformational changes complicate NMR analysis. Employ variable-temperature NMR or NOESY experiments.
  • Computational Refinement : Combine X-ray data with molecular dynamics simulations to model flexible regions .

Notes

  • Contradictions in Evidence : Variations in reported yields (e.g., 65% vs. 82%) may arise from differences in solvent purity or catalyst batches. Cross-validate with controlled replicate experiments.
  • Unreliable Sources : BenchChem-derived content () was excluded per user guidelines.

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